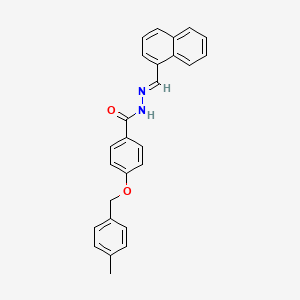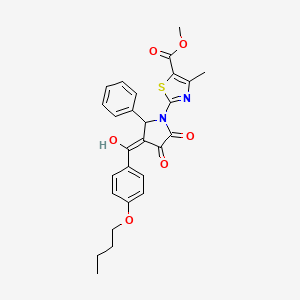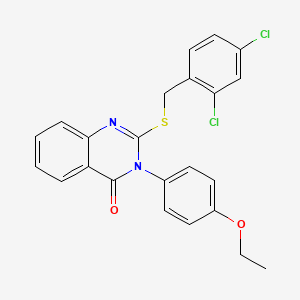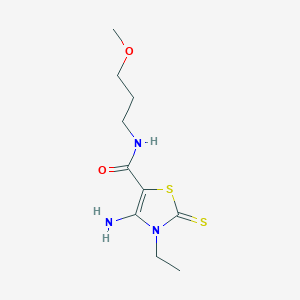![molecular formula C20H21ClN2O B12019101 2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12019101.png)
2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are bicyclic compounds formed by the ring fusion of a benzene ring with an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction proceeds through a Mannich-like condensation followed by a ring-closure process. The reaction conditions generally involve heating the reactants to a temperature range of 160–250°C .
Industrial Production Methods
In industrial settings, the production of benzoxazines can be optimized by using solvent-free microwave thermolysis, which is a convenient, rapid, high-yielding, and environmentally friendly protocol. This method allows for the efficient synthesis of benzoxazine derivatives under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield quinazoline derivatives, while reduction may produce various substituted benzoxazines .
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industrial Chemistry: It is used as a precursor in the synthesis of various industrial chemicals and materials, including dyes, pigments, and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other benzoxazine derivatives, such as:
3,4-Dihydro-2H-1,3-benzoxazines: These compounds have similar structural features and are used in similar applications.
Quinazoline Derivatives: These compounds share some structural similarities and have comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties. The presence of the 4-chlorophenyl and isobutyl groups imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C20H21ClN2O |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-(2-methylpropyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H21ClN2O/c1-13(2)11-20-23-18(16-5-3-4-6-19(16)24-20)12-17(22-23)14-7-9-15(21)10-8-14/h3-10,13,18,20H,11-12H2,1-2H3 |
Clave InChI |
MUSFHKHRDRKTKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12019024.png)

![ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12019035.png)
![7-butan-2-yl-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12019037.png)

![3-(4-chlorophenyl)-2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B12019047.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12019051.png)




![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B12019073.png)

